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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)piperidine

CAS No.: 946714-44-9

Cat. No.: B1629609

Get Quote

Executive Summary
3-(4-Bromophenoxy)piperidine is a versatile heterocyclic building block used extensively in

Fragment-Based Drug Design (FBDD). Structurally, it consists of a piperidine ring linked via an

ether bridge at the C3 position to a para-bromophenyl moiety. This scaffold is a "privileged

structure" in medicinal chemistry, frequently serving as a core pharmacophore in ligands

targeting G-protein-coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine

receptors—and sigma receptors.

This guide provides a rigorous technical analysis of its physicochemical properties, specifically

focusing on the critical distinction between Molecular Weight (MW) and Lipophilicity (LogP vs.

LogD), and outlines a robust, self-validating synthetic protocol for its generation.

Physicochemical Specifications
Molecular Identity & Mass Spectrometry
Accurate mass characterization is the first step in library validation. The presence of the

bromine atom provides a distinct isotopic signature (
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and

in a ~1:1 ratio), which serves as a diagnostic tool in LC-MS analysis.

Property Value / Descriptor Notes

IUPAC Name 3-(4-bromophenoxy)piperidine

CAS (HCl Salt) 1185025-37-9 Common commercial form

Chemical Formula Free Base

Molecular Weight 256.14 g/mol Average Mass

Monoisotopic Mass 255.0259 Da
For High-Res MS (

)

Isotopic Pattern M+ and (M+2)+ Distinct 1:1 doublet intensity

Lipophilicity: The LogP vs. LogD Dichotomy
For a piperidine-based drug candidate, reporting a single "LogP" value is scientifically

insufficient and often misleading. The piperidine nitrogen is basic (

). Therefore, at physiological pH (7.4), the molecule exists predominantly in its protonated
(cationic) form, drastically altering its partitioning behavior compared to the neutral species.

cLogP (Calculated LogP): Refers to the neutral species.

Value:~2.8 – 3.1

Driver: The lipophilic bromophenyl ring (+0.86

-contribution) and the piperidine backbone drive this value up.

LogD

(Distribution Coefficient): Refers to the effective lipophilicity at pH 7.4.

Value:~0.1 – 0.8 (Estimated)
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Mechanism:[1][2][3][4][5][6] Ionization increases water solubility by 2-3 log units. This

lower LogD is advantageous for solubility but suggests that passive diffusion across the

Blood-Brain Barrier (BBB) may rely on the small fraction of neutral species present at

equilibrium or active transport mechanisms.

Senior Scientist Insight: When optimizing this scaffold for CNS penetration, do not rely solely on

cLogP. Measure LogD

. If BBB penetration is poor, consider adding fluorine to the piperidine ring to lower

the

of the amine, thereby increasing the fraction of neutral species at physiological pH.

Synthetic Utility & Protocols
The "Senior Scientist" Synthesis Route: Mitsunobu
Coupling
While nucleophilic aromatic substitution (

) is possible, it typically requires strong electron-withdrawing groups on the benzene ring (e.g.,
nitro) or harsh conditions. The 4-bromo group is weakly activating. Therefore, the Mitsunobu
Reaction is the superior, high-precision protocol for synthesizing 3-(4-
bromophenoxy)piperidine under mild conditions with stereochemical control (if using chiral
starting materials).

Reaction Scheme Logic:
Protection: Use N-Boc-3-hydroxypiperidine to prevent amine interference and ensure

solubility.

Coupling: React with 4-bromophenol using Triphenylphosphine (

) and Diisopropyl azodicarboxylate (DIAD).
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Deprotection: Removal of the Boc group with TFA or HCl in Dioxane.

Visualization of Synthetic Workflow
The following diagram illustrates the critical path for synthesis, highlighting the inversion of

configuration inherent to the Mitsunobu mechanism—a crucial detail if starting with a chiral 3-

hydroxypiperidine.

N-Boc-3-Hydroxypiperidine
(Chiral or Racemic)

4-Bromophenol
PPh3 + DIAD

(THF, 0°C to RT)

 Activation
Intermediate:

N-Boc-3-(4-bromophenoxy)piperidine
(Inversion of Configuration)

 Mitsunobu Coupling Deprotection
(4M HCl in Dioxane or TFA)

 Cleavage
Final Product:

3-(4-Bromophenoxy)piperidine
(HCl Salt or Free Base)

 Isolation

Click to download full resolution via product page

Caption: Step-wise synthetic pathway utilizing Mitsunobu coupling for stereochemical integrity.

Experimental Methodologies
Protocol A: Miniaturized Shake-Flask LogD
Determination
Objective: To empirically determine the distribution coefficient at pH 7.4, accounting for the

ionization of the piperidine nitrogen.

Reagents:

Phosphate-buffered saline (PBS), pH 7.4.

1-Octanol (HPLC grade).

Test Compound: 3-(4-Bromophenoxy)piperidine (10 mM DMSO stock).

Procedure:

Pre-Saturation: Mix equal volumes of 1-octanol and PBS. Shake vigorously for 24 hours.

Separate phases. This ensures the phases are mutually saturated, preventing volume

changes during the assay.
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Preparation: In a 2 mL microtubes, add 495 µL of pre-saturated PBS and 5 µL of compound

stock (Final conc: 100 µM). Vortex.

Partitioning: Add 500 µL of pre-saturated 1-octanol.

Equilibration: Shake on an orbital shaker (800 rpm) for 1 hour at 25°C. Centrifuge at 3000 x

g for 5 minutes to fully separate phases.

Quantification: Carefully remove aliquots from both the top (octanol) and bottom (buffer)

layers. Analyze via LC-MS/MS.

Calculation:

Protocol B: LC-MS Purity & Identity Verification
Objective: Confirm MW and purity (>95%) before biological testing.

System: Agilent 1290 Infinity II LC with 6470 Triple Quad MS (or equivalent). Column: C18

Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 3 minutes. Detection: ESI

Positive Mode. Look for parent ion

and the characteristic Br isotope peak at 258.1.

Logic of Lipophilicity & Drug Design
The following diagram explains the decision logic when evaluating this scaffold for drug

discovery, specifically regarding its lipophilic balance.
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Caption: Impact of pH-dependent ionization on the physicochemical behavior of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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utility-of-3-4-bromophenoxy-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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